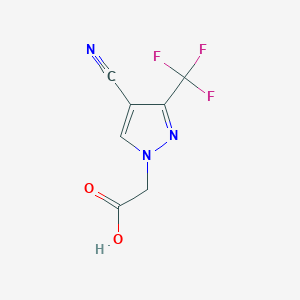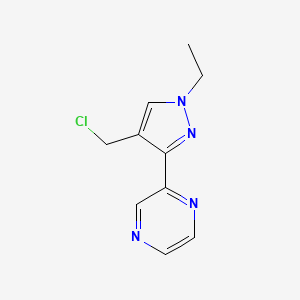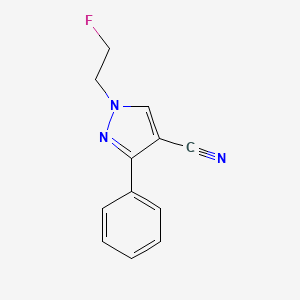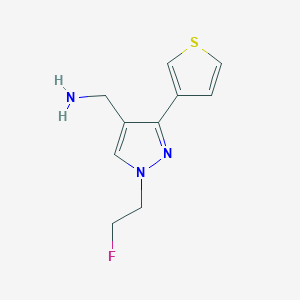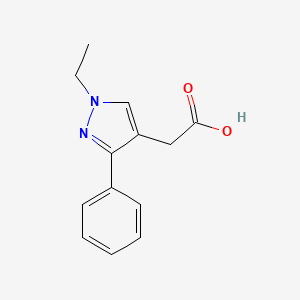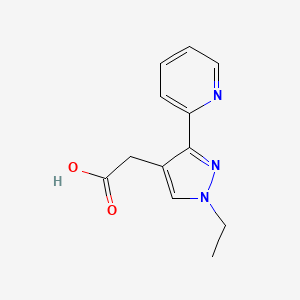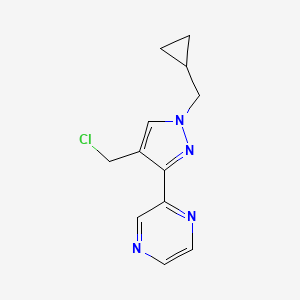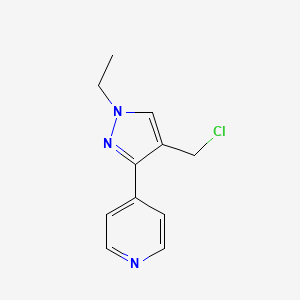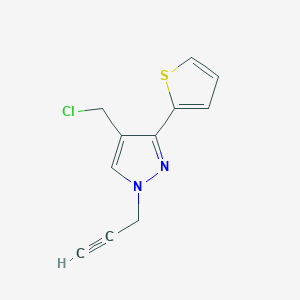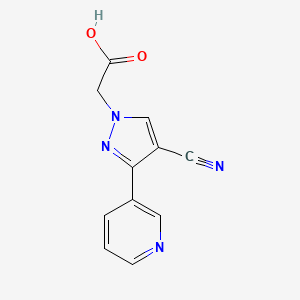
1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H7BrF3N5 and its molecular weight is 298.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Azides and pyrazoles, which are part of this compound, are often used in medicinal chemistry due to their reactivity and ability to form covalent bonds with various biological targets .
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. Azides can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, a reaction known as a "click reaction" . This reaction is often used in drug discovery to create diverse chemical structures .
Biochemical Pathways
Compounds containing azide groups have been used in various biochemical applications, including the study of different biological pathways .
Pharmacokinetics
The presence of the azide group, bromine, and trifluoromethyl group could potentially affect these properties, but without specific studies, it’s hard to predict the exact impact .
Result of Action
Azides and pyrazoles have been used in the development of various biologically active compounds, suggesting that this compound could have potential biological activity .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other chemicals. For example, azides are generally stable under normal conditions, but can react violently under certain conditions, such as when heated or in the presence of certain metals .
Biochemical Analysis
Biochemical Properties
1-(2-Azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the trifluoromethyl group in the compound is known for its strong electronegativity, which can affect the binding affinity of enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, the azidoethyl group can participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules in biochemical studies .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior . The impact on cellular metabolism is also notable, as the compound can affect the activity of metabolic enzymes and the production of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its functional groups. The trifluoromethyl group can enhance the binding affinity of the compound to its target molecules by increasing hydrophobic interactions and altering the electronic environment . The azidoethyl group can participate in covalent bonding with nucleophilic residues in proteins, leading to enzyme inhibition or activation . Additionally, the bromine atom can form halogen bonds with biomolecules, further stabilizing the interactions . These molecular interactions collectively contribute to the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as altered gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s overall impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and behavior. As the dosage increases, the compound can induce significant changes in cellular processes, such as enhanced enzyme inhibition or activation . High doses of the compound have been associated with toxic or adverse effects, including cellular stress and apoptosis . These dosage-dependent effects are important for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These metabolic interactions can affect the overall metabolic flux and the levels of specific metabolites in cells
Properties
IUPAC Name |
1-(2-azidoethyl)-4-bromo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrF3N5/c1-4-5(8)6(7(9,10)11)14-16(4)3-2-13-15-12/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRLVEZZSZUNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCN=[N+]=[N-])C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


